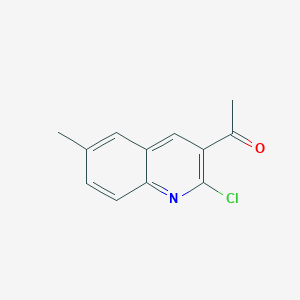
1-(2-Chloro-6-methylquinolin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-6-methylquinolin-3-yl)ethanone is a quinoline derivative known for its diverse applications in scientific research and industry. Quinoline derivatives are nitrogen-containing heterocycles that have been extensively studied due to their wide range of biological activities and potential therapeutic applications .
準備方法
The synthesis of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone typically involves the reaction of 2-chloro-6-methylquinoline with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Chloro-6-methylquinolin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in ethanol with triethylamine as a base.
Major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted quinoline derivatives .
科学的研究の応用
1-(2-Chloro-6-methylquinolin-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-6-methylquinolin-3-yl)ethanone involves its interaction with various molecular targets. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular targets, contributing to its antimicrobial and anticancer activities.
類似化合物との比較
1-(2-Chloro-6-methylquinolin-3-yl)ethanone can be compared with other quinoline derivatives such as:
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethanone: This compound has similar structural features but differs in its methoxy substitution, which can affect its reactivity and biological activity.
1-(2-Methylquinolin-3-yl)ethanone: This compound lacks the chloro substitution, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical reactivity and biological activities compared to other quinoline derivatives.
特性
分子式 |
C12H10ClNO |
|---|---|
分子量 |
219.66 g/mol |
IUPAC名 |
1-(2-chloro-6-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-11-9(5-7)6-10(8(2)15)12(13)14-11/h3-6H,1-2H3 |
InChIキー |
HLKLWBSKRYAKOI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


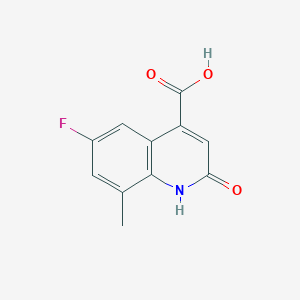
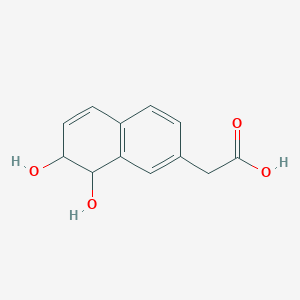

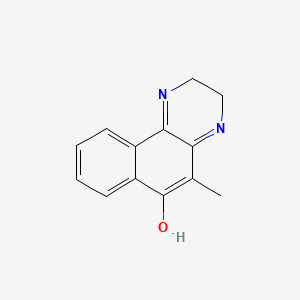
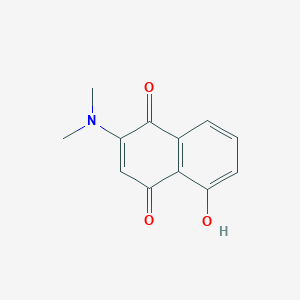
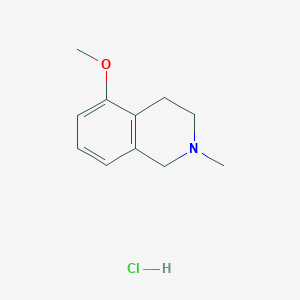
![7-bromo-3H-[1,2,3]triazolo[4,5-b]pyridin-5-amine](/img/structure/B15068273.png)
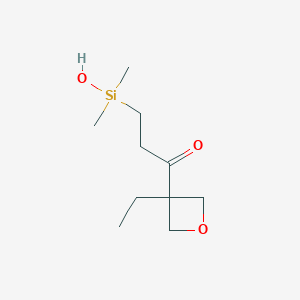

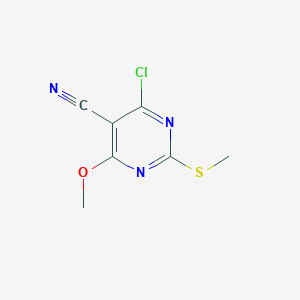

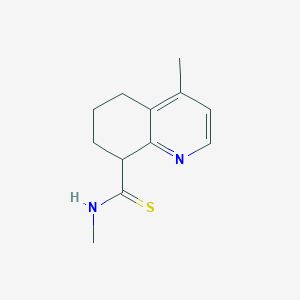

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B15068317.png)
